molecular formula C15H16ClN3O B11369254 4-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide

4-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B11369254
M. Wt: 289.76 g/mol
InChI Key: FAHXNOJSZLWBGF-UHFFFAOYSA-N
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Description

4-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group, a cyclopentyl group, and a pyrazolyl group attached to a benzamide core. Its unique structure makes it a valuable candidate for various applications, particularly in medicinal chemistry and agricultural chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine hydrate with a suitable diketone or β-keto ester under reflux conditions.

    Introduction of the cyclopentyl group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.

    Formation of the benzamide core: The benzamide core is formed by reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase, leading to disruption of cellular respiration in fungi . The compound’s structure allows it to form hydrogen bonds and π-π interactions with the active sites of target enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its fluoro and bromo analogs, the chloro derivative may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

4-chloro-N-(2-cyclopentylpyrazol-3-yl)benzamide

InChI

InChI=1S/C15H16ClN3O/c16-12-7-5-11(6-8-12)15(20)18-14-9-10-17-19(14)13-3-1-2-4-13/h5-10,13H,1-4H2,(H,18,20)

InChI Key

FAHXNOJSZLWBGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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